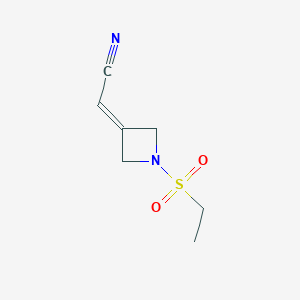
















|
REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].[ClH:15].O1CCOCC1.C(N(C(C)C)CC)(C)C.[CH2:31]([S:33](Cl)(=[O:35])=[O:34])[CH3:32]>CCCCCCC.CCOC(C)=O.C1COCC1>[CH2:31]([S:33]([N:6]1[CH2:5][C:4](=[CH:3][C:1]#[N:2])[CH2:7]1)(=[O:35])=[O:34])[CH3:32].[Cl:15][C:4]1([CH2:3][C:1]#[N:2])[CH2:5][N:6]([S:33]([CH2:31][CH3:32])(=[O:35])=[O:34])[CH2:7]1
|


|
Name
|
|
|
Quantity
|
183 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S(=O)(=O)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added over 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature<5° C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
|
Type
|
WAIT
|
|
Details
|
the residue was placed under high vacuum for an additional 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was then cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature<5° C
|
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature for 18 h
|
|
Duration
|
18 h
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was diluted with ethyl acetate (1 L)
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine (1 L)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
absorbed onto silica gel (150 g)
|
|
Type
|
CUSTOM
|
|
Details
|
This mixture was purified by column chromatography (1.5 Kg silica gel)
|
|
Type
|
WASH
|
|
Details
|
eluting with heptane (4 L), 10% EtOAc in heptane (4 L), 20% EtOAc in heptane (8L)
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)S(=O)(=O)N1CC(C1)=CC#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(CN(C1)S(=O)(=O)CC)CC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.1 g | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |